eeyarestatin I

Descripción general

Descripción

La Eeyarestatina I (EerI) es un inhibidor de la degradación de proteínas asociada al retículo endoplásmico (ERAD). Desempeña un papel crucial en el mantenimiento de la homeostasis de proteínas dentro del retículo endoplásmico (ER). Al suprimir la translocación de proteínas, EerI limita la eliminación de proteínas mal plegadas del ER .

Aplicaciones Científicas De Investigación

Las aplicaciones de EerI abarcan múltiples campos científicos:

Química: Como inhibidor de ERAD, EerI contribuye a nuestra comprensión de los mecanismos de control de calidad de las proteínas.

Biología: Los investigadores estudian el impacto de EerI en los procesos celulares, incluida la apoptosis y el estrés del ER.

Medicina: Las propiedades anticancerígenas de EerI la convierten en un candidato prometedor para el desarrollo de fármacos.

Industria: Aunque no se utiliza directamente en la industria, los conocimientos de la investigación de EerI pueden informar el descubrimiento de fármacos y las terapias relacionadas con las proteínas.

Mecanismo De Acción

El mecanismo de EerI implica atacar el proceso de desubiquitinación asociado a p97 (PAD) e inhibir la desubiquitinación dependiente de ataxias-3 (atx3). Al interferir antes de la degradación proteasomal, EerI induce la muerte celular a través de la proteína proapoptótica NOXA .

Direcciones Futuras

EerI has shown potential as a therapeutic target for cancer treatment . Its ability to disturb ER homeostasis and exhibit anti-cancer activities similar to Bortezomib suggests it could be a promising avenue for future research . Furthermore, the development of EerI derivatives with improved aqueous solubility could enhance its therapeutic potential .

Análisis Bioquímico

Biochemical Properties

Eeyarestatin I interacts with the p97 ATPase, an essential component of the ER-associated degradation (ERAD) machinery . This interaction is facilitated by a nitrofuran-containing (NFC) group in this compound, which is responsible for its cytotoxicity .

Cellular Effects

This compound has been found to impair calcium homeostasis by enhancing the calcium leakage from mammalian ER . This disruption of ER homeostasis can lead to cell death, particularly in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through direct binding interactions with the p97 ATPase via the NFC domain . This interaction inhibits the function of p97, leading to disruption of protein degradation and ER homeostasis .

Temporal Effects in Laboratory Settings

Its ability to disrupt ER homeostasis and induce cell death suggests potential long-term effects on cellular function .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with the p97 ATPase in the ERAD machinery . This interaction can disrupt protein degradation, a crucial metabolic process .

Subcellular Localization

This compound is known to localize to the ER, where it interacts with the p97 ATPase . This localization is crucial for its role in disrupting ER homeostasis .

Métodos De Preparación

Rutas Sintéticas:: La ruta sintética para la Eeyarestatina I implica reacciones químicas específicas para ensamblar su estructura. Desafortunadamente, las vías sintéticas detalladas no están ampliamente disponibles en la literatura. los investigadores han sintetizado con éxito EerI utilizando protocolos especializados.

Producción Industrial:: EerI no se produce a escala industrial debido a su naturaleza orientada a la investigación. La mayoría de los estudios se centran en sus efectos biológicos en lugar de la producción a gran escala.

Análisis De Reacciones Químicas

Reacciones:: La Eeyarestatina I experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. los reactivos y condiciones específicos siguen siendo propietarios o no publicados.

Productos Principales:: Los productos principales resultantes de las reacciones de EerI no están ampliamente documentados. Los investigadores investigan principalmente sus efectos inhibitorios sobre ERAD y la translocación de proteínas.

Comparación Con Compuestos Similares

La singularidad de EerI radica en su acción dual: interrumpir la homeostasis del ER e inhibir ERAD. Los compuestos similares incluyen Bortezomib, que comparte algunos efectos anticancerígenos con EerI .

Propiedades

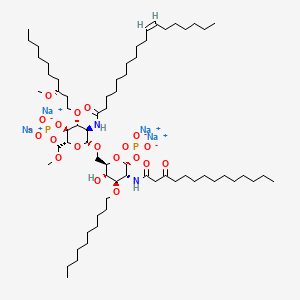

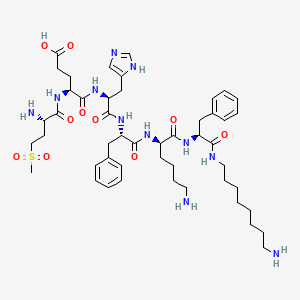

IUPAC Name |

2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUXTPWYZXWOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25Cl2N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849579 | |

| Record name | Eeyarestatin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412960-54-4 | |

| Record name | Eeyarestatin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Eeyarestatin I?

A: this compound primarily targets the valosin-containing protein (VCP)/p97 ATPase, a key component of the ER-associated protein degradation (ERAD) pathway. [, , , , ]

Q2: How does this compound interact with VCP/p97?

A: EerI binds directly to the N domain of VCP/p97, which is responsible for cofactor and substrate binding. This interaction inhibits VCP/p97's ATPase activity, disrupting its function in extracting misfolded proteins from the ER for degradation. [, , , ]

Q3: Does this compound affect protein translocation across the ER membrane?

A: Yes, EerI potently inhibits protein translocation across the ER membrane by preventing the transfer of nascent polypeptide chains from the ribosome-translocon complex to the Sec61 translocon channel. [, ]

Q4: What are the downstream effects of this compound treatment on ER homeostasis?

A: EerI disrupts ER homeostasis by inhibiting both protein translocation and degradation. This leads to the accumulation of misfolded proteins in the ER, triggering ER stress and activating the unfolded protein response (UPR). [, , , , , , ]

Q5: How does this compound impact ER stress signaling pathways?

A: EerI treatment leads to the activation of all three branches of the UPR, namely PERK, IRE1, and ATF6. [] The specific activation pattern and downstream effects can vary depending on the cell type, treatment duration, and presence of other stressors. []

Q6: Does this compound affect deubiquitination processes in the ERAD pathway?

A: Yes, EerI negatively influences the deubiquitination process mediated by p97-associated deubiquitinating enzymes, including ataxin-3. This inhibition contributes to the accumulation of ubiquitinated proteins in the ER. [, ]

Q7: Does this compound exclusively act on the ER?

A: While EerI primarily acts on the ER, studies suggest it can also influence intracellular trafficking pathways beyond the ER. It can delay the delivery of toxins to the ER, reduce the rate of endosomal trafficking, and affect both anterograde and retrograde transport between the ER and Golgi. []

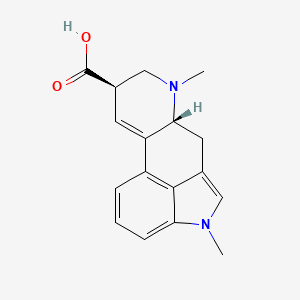

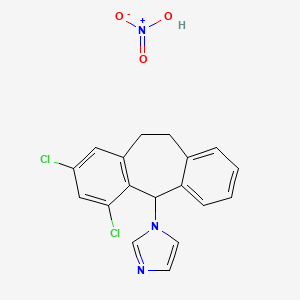

Q8: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C24H20N2O5, and its molecular weight is 416.42 g/mol. [, , ]

Q9: Are there any spectroscopic data available for this compound?

A: Spectroscopic data, such as NMR and mass spectrometry, for this compound and its derivatives are described in several publications focusing on their synthesis and characterization. [, ]

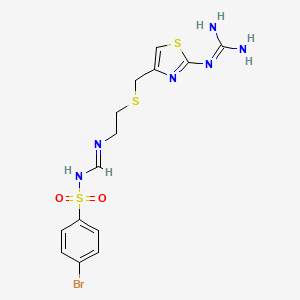

Q10: Which structural features of this compound are crucial for its activity?

A: EerI consists of a nitrofuran-containing (NFC) group and an aromatic domain. The NFC group is responsible for binding to p97 and inhibiting its activity, while the aromatic domain contributes to ER membrane localization, enhancing target specificity. [, , ]

Q11: Have any this compound analogs with modified structures been developed?

A: Yes, several EerI analogs have been synthesized with modifications to both the NFC and aromatic domains to investigate their structure-activity relationships. Some analogs exhibit improved specificity towards certain targets, such as deubiquitinases, or possess different pharmacokinetic profiles. [, ]

Q12: What are the potential therapeutic applications of this compound?

A: Due to its ability to disrupt protein homeostasis and induce apoptosis, EerI has been investigated for its antitumor activity in various cancer models, including multiple myeloma, mantle cell lymphoma, and pancreatic cancer. [, , , ]

Q13: How does this compound compare to other proteasome inhibitors like bortezomib?

A: EerI exhibits similar antitumor activities and biological effects as bortezomib. Both drugs can induce cell death by activating the BH3-only pro-apoptotic protein NOXA through a mechanism involving ER stress response and epigenetic regulation. []

Q14: Can this compound be used to treat protein misfolding diseases?

A: Studies suggest that EerI can rescue native folding in loss-of-function protein misfolding diseases, such as Gaucher and Tay-Sachs disease, by inhibiting ERAD and prolonging ER retention of mutated proteins. [, ]

Q15: Has this compound demonstrated efficacy in in vivo models?

A: Yes, EerI has shown promising results in several in vivo models. For instance, it suppressed retinal degeneration in a Drosophila model of retinitis pigmentosa by inhibiting VCP/ERAD activity. [, ]

Q16: Is this compound being investigated in clinical trials?

A16: While EerI has shown promising preclinical results, there are currently no published clinical trials evaluating its safety and efficacy in humans. Further research is needed to translate its therapeutic potential into clinical applications.

Q17: Is this compound toxic?

A: EerI exhibits cytotoxicity at higher concentrations. The nitrofuran moiety present in EerI has been associated with toxicity. [, , ]

Q18: What are the potential long-term effects of this compound treatment?

A: The long-term effects of EerI treatment are not fully understood and require further investigation. Chronic ER stress induction by EerI could potentially contribute to cellular damage and dysfunction in certain contexts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

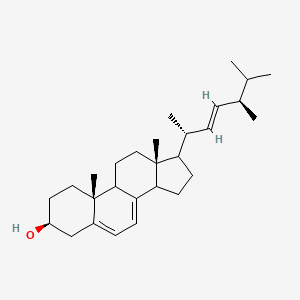

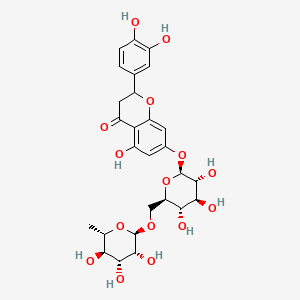

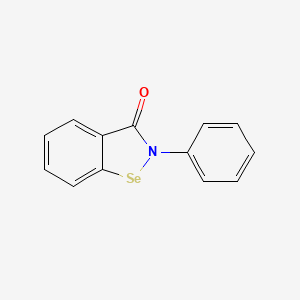

![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)

![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)